molecular formula C9H19ClN2O2 B8275665 Piperazine-1-carboxylic acid butyl ester hydrochloride

Piperazine-1-carboxylic acid butyl ester hydrochloride

Cat. No.: B8275665
M. Wt: 222.71 g/mol
InChI Key: VHYKUGOYPWERLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine-1-carboxylic acid butyl ester hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is often used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites of a molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butoxycarbonylpiperazine hydrochloride typically involves the protection of piperazine with a butoxycarbonyl group. One common method is the reaction of piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain butoxycarbonylpiperazine hydrochloride.

Industrial Production Methods

For industrial production, the synthesis of butoxycarbonylpiperazine hydrochloride can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through crystallization or other separation techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Piperazine-1-carboxylic acid butyl ester hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

    Deprotection Reactions: The butoxycarbonyl group can be removed using acidic conditions to yield the free piperazine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base such as potassium carbonate.

    Deprotection Reactions: Hydrochloric acid or trifluoroacetic acid is commonly used to remove the butoxycarbonyl group.

Major Products Formed

    Substitution Reactions: The major products are substituted piperazine derivatives.

    Deprotection Reactions: The major product is free piperazine.

Scientific Research Applications

Piperazine-1-carboxylic acid butyl ester hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a protecting group in the synthesis of complex organic molecules.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is employed in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of butoxycarbonylpiperazine hydrochloride primarily involves its role as a protecting group. By temporarily masking reactive sites on a molecule, it prevents unwanted side reactions during synthetic processes. This allows for selective reactions to occur at other sites on the molecule. The butoxycarbonyl group can be easily removed under acidic conditions, revealing the free piperazine for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl piperazine-1-carboxylate
  • N-Boc-piperazine
  • 1-Boc-piperazine

Uniqueness

Piperazine-1-carboxylic acid butyl ester hydrochloride is unique in its specific use as a hydrochloride salt, which can offer different solubility and stability properties compared to other similar compounds. This makes it particularly useful in certain synthetic applications where these properties are advantageous.

Properties

Molecular Formula

C9H19ClN2O2

Molecular Weight

222.71 g/mol

IUPAC Name

butyl piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H18N2O2.ClH/c1-2-3-8-13-9(12)11-6-4-10-5-7-11;/h10H,2-8H2,1H3;1H

InChI Key

VHYKUGOYPWERLD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N1CCNCC1.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chlorocarbonyl-1-t.-butoxycarbonylpiperazine can be prepared by the simultaneous additions of solutions of 1-t.-butoxycarbonylpiperazine (40.8 g.) in anhydrous toluene (200 cc.) and of phosgene (11.2 g.) in anhydrous toluene (150 cc.) to anhydrous toluene (100 cc.), the temperature being kept at about -5° C. during this operation. After stirring for 1 hour at 2° C., the 1-t.-butoxycarbonylpiperazine hydrochloride formed during the reaction is filtered off and washed twice with anhydrous toluene (total 200 cc.). The filtrate is evaporated to dryness under reduced pressure (20 mm.Hg.). 4-Chlorocarbonyl-1-t.-butoxycarbonylpiperazine (24.8 g.), which melts at 98° C., is obtained. After the product has been purified by recrystallisation from diisopropyl ether, it melts at 99° C.
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